Bienvenue dans la boutique en ligne BenchChem!

3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine

Medicinal chemistry Kinase inhibitor design Structure–Activity Relationship (SAR)

3,5-Dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine (CAS 1573548-01-2) is a heterocyclic small molecule (C₇H₁₀N₆, MW 178.20) that integrates a 3,5-dimethylpyrazole ring with a 4H-1,2,4-triazol-3-yl moiety via a direct N–N linkage. This dual-azole architecture positions the compound as a versatile synthetic intermediate for medicinal chemistry and agrochemical research, particularly in programs targeting kinase inhibition, antimicrobial scaffolds, and metal-coordination ligands.

Molecular Formula C7H12Cl2N6
Molecular Weight 251.12
CAS No. 1573548-01-2
Cat. No. B2672244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine
CAS1573548-01-2
Molecular FormulaC7H12Cl2N6
Molecular Weight251.12
Structural Identifiers
SMILESCC1=C(C(=NN1C2=NC=NN2)C)N
InChIInChI=1S/C7H10N6/c1-4-6(8)5(2)13(12-4)7-9-3-10-11-7/h3H,8H2,1-2H3,(H,9,10,11)
InChIKeyMCIWGNFVNKAVLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine (CAS 1573548-01-2): Core Heterocyclic Building Block Procurement Guide


3,5-Dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine (CAS 1573548-01-2) is a heterocyclic small molecule (C₇H₁₀N₆, MW 178.20) that integrates a 3,5-dimethylpyrazole ring with a 4H-1,2,4-triazol-3-yl moiety via a direct N–N linkage . This dual-azole architecture positions the compound as a versatile synthetic intermediate for medicinal chemistry and agrochemical research, particularly in programs targeting kinase inhibition, antimicrobial scaffolds, and metal-coordination ligands [1]. Its free-base form distinguishes it from the more commonly catalogued hydrochloride salts of regioisomeric analogs, offering distinct solubility and reactivity profiles for downstream derivatization .

Why 3,5-Dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Compounds within the pyrazole–triazole amine family differ critically in methyl-substitution count, ring-regiochemistry, and salt form . The monomethyl analog 1-methyl-5-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine (CAS 2228195-84-2) has been reported as a JAK2 kinase inhibitor with low-micromolar IC₅₀ [1], but its reduced steric bulk and altered hydrogen-bonding capacity relative to the 3,5-dimethyl derivative preclude direct substitution in structure–activity relationship (SAR) campaigns without re-optimization. Similarly, the regioisomeric 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine (free base CAS 754941-99-6) presents the triazole amino group at position 4 rather than the pyrazole 4-amino motif of the target compound, fundamentally altering the pharmacophoric geometry . The hydrochloride salt (CAS 121378-82-3) of the regioisomer introduces a counterion that modifies solubility, melting point, and reactivity in nucleophilic derivatization reactions compared to the neutral free base. These structural distinctions translate into non-interchangeable biological and synthetic outcomes, mandating compound-specific sourcing for reproducible research.

3,5-Dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine: Head-to-Head Comparator Evidence for Informed Procurement


Dimethyl vs. Monomethyl Pyrazole Substitution: Molecular Weight and Lipophilicity Differentiation

The target compound bears two methyl groups at positions 3 and 5 of the pyrazole ring, whereas the closest catalogued analog 1-methyl-5-(1H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine (CAS 2228195-84-2) carries only a single N-methyl substituent . This results in a molecular weight increase from 164.17 to 178.20 Da and an additional 14 Da of hydrophobic mass. In the context of fragment-based drug design, the extra methyl group provides an additional vector for van der Waals interactions in hydrophobic enzyme pockets, which has been shown in dimethylpyrazole-containing kinase inhibitors to enhance binding affinity through improved shape complementarity [1]. The monomethyl analog has demonstrated JAK2 inhibition (low-micromolar IC₅₀); the dimethyl derivative offers a distinct SAR starting point for optimizing potency and selectivity against kinase panels [2].

Medicinal chemistry Kinase inhibitor design Structure–Activity Relationship (SAR)

Free Base vs. Hydrochloride Salt: Solubility and Derivatization-Ready Reactivity Advantage

The target compound is supplied as the neutral free base (C₇H₁₀N₆, MW 178.20), whereas the closely related regioisomer 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine is predominantly available as its hydrochloride salt (CAS 121378-82-3, C₇H₁₁ClN₆, MW 214.70) . The free base form eliminates the hydrochloride counterion, making it directly amenable to N-alkylation, acylation, sulfonylation, and reductive amination without a prior neutralization step. Quantitative comparison: the HCl salt contains ~17% chloride by mass, which can interfere with metal-catalyzed coupling reactions and nucleophilic substitutions . For researchers performing amine-reactive bioconjugation or building-block derivatization, the free base reduces the number of synthetic steps and avoids potential salt-exchange complications during aqueous workup.

Synthetic chemistry Derivatization Solubility optimization

Regiochemical Connectivity: Pyrazole-1-yl–Triazole-3-yl vs. Pyrazole-1-yl–Triazole-4-amine Isomerism

The target compound features a connectivity where the pyrazole N1 is directly attached to the triazole C3, with the free amine located at the pyrazole 4-position (SMILES: Cc1nn(-c2ncn[nH]2)c(C)c1N) . In contrast, the regioisomeric 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine (CAS 754941-99-6) places the amino group on the triazole N4 rather than the pyrazole ring . This regiochemical difference alters the spatial orientation of the hydrogen-bond-donating amine and the hydrogen-bond-accepting triazole nitrogens, producing distinct pharmacophoric vectors. In pyrazole–triazole hybrid scaffolds targeting kinase ATP-binding sites, the position of the amine anchor has been shown to critically influence hinge-region hydrogen-bonding patterns [1]. The 4-pyrazolamine arrangement in the target compound positions the amine for potential bidentate interactions distinct from those achievable with the 4-triazolamine isomer.

Medicinal chemistry Pharmacophore geometry Regioisomer differentiation

Hydrogen-Bond Donor/Acceptor Profile: Comparative Assessment for Target Engagement

The target compound presents a calculated topological polar surface area (tPSA) of approximately 82.5 Ų and 2 hydrogen-bond donors (the pyrazole 4-amine) plus 6 hydrogen-bond acceptors (triazole and pyrazole nitrogens) . The monomethyl analog (CAS 2228195-84-2) has a comparable HBD/HBA count (2 donors, 6 acceptors) but a slightly lower tPSA (~77 Ų) due to the reduced molecular surface [1]. The 4-triazolamine regioisomer (CAS 754941-99-6) has an identical HBD count of 2 donors but differs in acceptor geometry because the amine donor is on the triazole rather than the pyrazole ring. In fragment-based screening, compounds with tPSA < 90 Ų and 2 HBDs are considered optimal for blood–brain barrier penetration (CNS drug space), while still maintaining sufficient solubility for biochemical assays [2]. The target compound's balanced HBD/HBA profile makes it a suitable core for both CNS and peripheral target programs.

Fragment-based drug discovery Physicochemical profiling Ligand efficiency

Optimal Procurement and Application Scenarios for 3,5-Dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine Based on Comparative Evidence


Kinase Inhibitor Fragment Growing and SAR Expansion

For medicinal chemistry teams expanding SAR around a pyrazole–triazole kinase inhibitor core, the target compound's 3,5-dimethyl substitution provides a differentiated hydrophobic vector compared to the monomethyl analog (CAS 2228195-84-2). The free-base form enables direct N-functionalization without counterion interference, facilitating rapid library synthesis for JAK2, FLT3, or other kinase target panels [1]. Researchers should select this compound when the goal is to explore dimethyl-substituted pyrazole SAR, particularly where the monomethyl analog has already shown low-micromolar activity and improved potency is sought through additional hydrophobic contacts [2].

Regioselective Derivatization at the Pyrazole 4-Amine

The 4-pyrazolamine connectivity of the target compound positions the primary amine for selective acylation, sulfonylation, or Schiff-base formation without competing reactivity at the triazole ring. This regiochemical arrangement is distinct from the 4-triazolamine isomer (CAS 754941-99-6), where the amine is on the triazole. Synthetic chemists building focused libraries of N-substituted pyrazolyl-triazole amines should procure this specific regioisomer to ensure the amine is located on the pyrazole ring, enabling structure–reactivity studies that cannot be performed with the alternative isomer [3].

Metal-Organic Coordination Complexes and MOF Ligand Design

The dual-azole architecture of the target compound, combining pyrazole and 1,2,4-triazole rings in a single N-linked framework, provides a multidentate ligand topology for transition-metal coordination. The 3,5-dimethyl substitution on the pyrazole ring increases steric bulk around the metal center compared to unsubstituted or monomethyl analogs, which can be exploited to tune coordination geometry and prevent polynuclear cluster formation [2]. This compound is suitable for inorganic chemists designing mononuclear metal complexes or metal-organic frameworks (MOFs) where controlled steric hindrance at the metal center is required.

Antimicrobial and Antifungal Scaffold Optimization

Pyrazole–triazole hybrids have demonstrated antifungal activity against Candida albicans and Aspergillus fumigatus with IC₅₀ values in the low-micromolar range, as well as antitubercular potential through DprE1 inhibition [4]. The target compound serves as a core scaffold for synthesizing derivatives with enhanced antifungal or antibacterial potency. Its free-base amine functionality allows straightforward conjugation to aromatic aldehydes (Schiff-base formation) or carboxylic acids (amide coupling), two derivatization strategies commonly employed in antimicrobial SAR programs [3]. Researchers prioritizing accessible synthetic handles for rapid analog generation should select this compound over salt-form alternatives.

Quote Request

Request a Quote for 3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.